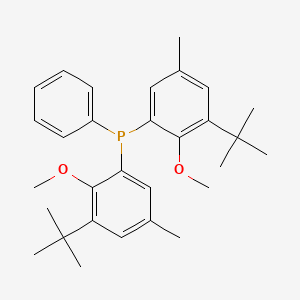
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of two 3-tert-butyl-2-methoxy-5-methylphenyl groups and one phenyl group attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route . This method is favored due to its convenience and efficiency in producing the desired phosphine compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The scalability of the Grignard reaction makes it suitable for industrial applications, ensuring consistent and high-yield production of this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or modifier in biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved include transition metal complexes and catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but with different substituents on the phenyl rings.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Another tertiary phosphine with distinct substituents.
Uniqueness
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is unique due to its specific combination of tert-butyl, methoxy, and methyl groups, which confer distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic applications, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Properties
CAS No. |
917614-25-6 |
|---|---|
Molecular Formula |
C30H39O2P |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
bis(3-tert-butyl-2-methoxy-5-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H39O2P/c1-20-16-23(29(3,4)5)27(31-9)25(18-20)33(22-14-12-11-13-15-22)26-19-21(2)17-24(28(26)32-10)30(6,7)8/h11-19H,1-10H3 |
InChI Key |
ITMLZDHPRCTZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3OC)C(C)(C)C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


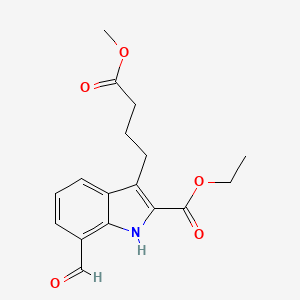
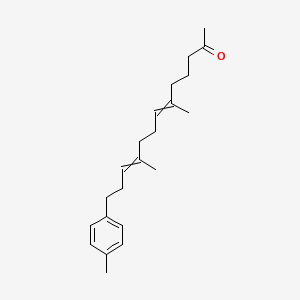
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)
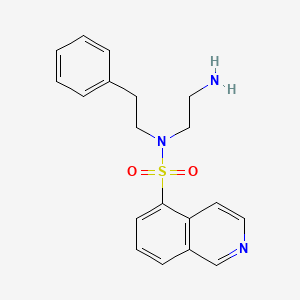
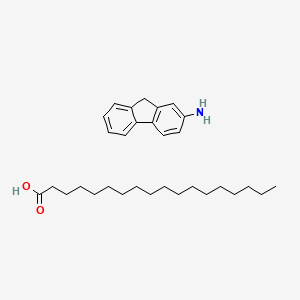
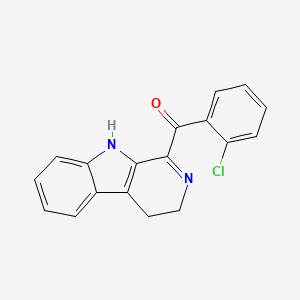
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
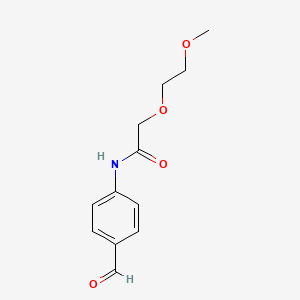
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
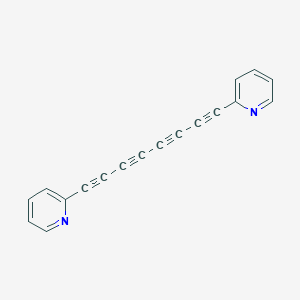
![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
